molecular formula C9H10N4 B1394268 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine CAS No. 1142952-13-3

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Cat. No. B1394268
M. Wt: 174.2 g/mol
InChI Key: GZUJGDQYNAJGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a chemical compound. The InChI code for this compound is 1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2, (H2,10,12) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new “click” ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L) featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket and two pyridyl (py) units was synthesized in modest yield (42%) using the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5 dicarboxylic acid is reported. The synthesis, spectroscopic characterisation, intermolecular Hirshfeld surface interaction and the pairwise interaction energy calculations are explored .

Scientific Research Applications

    Self-Assembly Ligand

    • Results/Outcomes : The ligand’s self-assembly properties make it useful for creating complex structures in coordination chemistry .

    Antiproliferative Agents

    • Results/Outcomes : These derivatives showed potential as antiproliferative agents .

    Complexing Properties with Cu(II)

    • Results/Outcomes : These derivatives exhibited interesting interactions with copper(II), providing insights into their coordination behavior .

    Zirconium Sulfophenylphosphonate Intercalation

    • Results/Outcomes : The study provided insights into the arrangement of these molecules within the layered structure, which has implications for materials with intercalated organic moieties .

    Click Chemistry Ligand

    • Results/Outcomes : This ligand’s self-assembly properties make it useful for creating complex structures in coordination chemistry .

Feel free to ask if you’d like more applications or additional details! 😊

    Metal-Organic Frameworks (MOFs)

    • Results/Outcomes : MOFs containing this compound exhibit unique properties, such as tunable porosity, gas adsorption capabilities, and potential applications in catalysis and separation processes .

    Copper(I) Complexes

    • Results/Outcomes : These complexes can serve as catalysts or exhibit interesting photophysical properties .

properties

IUPAC Name

1-(pyridin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUJGDQYNAJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275561
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

CAS RN

1142952-13-3
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142952-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (0.9 g., 60% suspension in liquid paraffin) is dissolved in DMF (10 ml) and 2-(1H-pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added at 0° C. To this solution is added 4-chloromethyl-pyridine (11.7 mmol) and the mixture is heated to 50° C. for 16 hours. The solvent is removed in vacuo. The residue is dissolved in ethanol (100 ml) and hydrazinium-hydroxide (70 ml) is added and the mixture is heated to 120° C. for 9 days. The solvent is removed in vacuo. 1-Pyridine-4-ylmethyl-1H-pyrazole-3-ylamine is obtained after column chromatography as colorless oil in a yield of 83%; LC-MS (method B): 0.44 min, 175.15 (M+H+);
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
11.7 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 6
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.